molecular formula C16H10N2O2 B514933 8-Methylindolo[2,1-b]quinazoline-6,12-dione CAS No. 169037-60-9

8-Methylindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B514933
Key on ui cas rn: 169037-60-9
M. Wt: 262.26g/mol
InChI Key: DSZRZFCUYHAAAE-UHFFFAOYSA-N
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Patent
US05441955

Procedure details

Using the procedure in Example 12 and substituting isatoic anhydride for 5-chloroisatoic anhydride and 5-methylisatin for 5-fluoroisatin gave the title compound in 36% yield: mp 282.8°-284.8° C.; 1H NMR (300 MHz, DMSO-d6) δ 8.28-8.38 (m, 2H) 7.94 (d, 2H) 7.64-7.78 (m, 3H) 3.34 (s, 3H); MS (M+H)+ 263.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:13]=[C:6]2[C:7](OC(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[CH3:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][C:19](=O)[C:18]2=[O:25].FC1C=C2C(=CC=1)NC(=O)C2=O>>[CH3:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[N:20]1[C:19](=[N:11][C:5]3[C:6]([C:7]1=[O:8])=[CH:13][CH:2]=[CH:3][CH:4]=3)[C:18]2=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C(C(NC2=CC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(C3=NC4=CC=CC=C4C(N3C2=CC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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